![molecular formula C14H18N2S B2813541 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol CAS No. 892299-03-5](/img/structure/B2813541.png)
1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol
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Overview
Description
“1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol” is a chemical compound with the CAS Number: 892299-03-5. It has a molecular weight of 246.38 and its IUPAC name is 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’ (3’H)-thione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate and benzylisothiocyanate followed by cyclization of the intermediate thiourea synthesized 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .
Chemical Reactions Analysis
In one study, a compound was alkylated in the presence of alkali to give 2-alkylthio-substituted 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones .
Physical And Chemical Properties Analysis
More specific physical and chemical properties such as color, density, hardness, and melting and boiling points were not found in the available resources .
Scientific Research Applications
- Researchers have investigated the antitumor properties of 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol derivatives. These compounds were evaluated against Ehrlich’s ascites carcinoma and sarcoma 180 cells. The results suggest potential antineoplastic activity .
- The synthesized derivatives were also tested for antibacterial activity. Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria were used as test organisms. The compound exhibited promising antibacterial effects .
- While not directly studied for 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol, related benzo[h]quinazolines have shown psychotropic and antiviral properties. Further exploration in this area could reveal novel applications .
- Although not specifically reported for this compound, benzo[h]quinazolines have demonstrated anti-inflammatory effects. Investigating whether 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol shares this property is worthwhile .
- Benzo[h]quinazolines have been explored for their antituberculous and antifungal activities. Considering the structural similarities, researchers may explore these aspects for 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol .
- The broader category of “other useful properties” includes various unexplored avenues. Researchers could investigate aspects such as cardiovascular effects, metabolic pathways, or potential drug interactions .
Antitumor Activity
Antibacterial Properties
Psychotropic and Antiviral Research
Anti-Inflammatory Potential
Antituberculosis and Antifungal Studies
Other Useful Properties
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown valuable biological properties, including antitumor, antibacterial, antiviral, and anti-inflammatory activities .
Mode of Action
It’s synthesized compounds have shown antitumor activity against ehrlich’s ascites carcinoma and sarcoma 180, and antibacterial properties against gram-positive and gram-negative microbes .
Biochemical Pathways
Similar compounds have been found to exhibit antitumor, antibacterial, antiviral, and anti-inflammatory properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
The synthesized compounds have shown antitumor and antibacterial properties .
properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPLNLJLOVGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol |
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